4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine
Overview
Description
4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine is a chemical compound characterized by its dichloro and trifluoromethyl groups attached to a pyrimidine ring
Mechanism of Action
Target of Action
The primary targets of 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine are currently unknown
Mode of Action
It is known that the trifluoromethyl group attached to a hetero aliphatic ring can improve drug potency toward certain enzymes by lowering the pk a of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound These factors could include pH, temperature, and the presence of other molecules in the environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine typically involves the following steps:
Halogenation: The starting material, 2-[3-(trifluoromethyl)phenyl]pyrimidine, undergoes halogenation to introduce chlorine atoms at the 4 and 6 positions of the pyrimidine ring.
Catalysts and Conditions: The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) and carried out under controlled temperature and pressure conditions to ensure the selective introduction of chlorine atoms.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process involves stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Amine derivatives and other substituted pyrimidines.
Scientific Research Applications
4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: The compound is utilized in the production of advanced materials and chemicals.
Comparison with Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)pyridine
2,4-Dichloro-6-(trifluoromethyl)pyrimidine
2,6-Dichloro-4-(trifluoromethyl)pyrimidine
This comprehensive overview highlights the significance of 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
4,6-dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F3N2/c12-8-5-9(13)18-10(17-8)6-2-1-3-7(4-6)11(14,15)16/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHOZCSKDRAOGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10702321 | |
Record name | 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83217-10-1 | |
Record name | 4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10702321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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